(S)-(-)-4-tert-Butyl-2-oxazolidinone

Catalog No.
S1898966
CAS No.
54705-42-9
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-4-tert-Butyl-2-oxazolidinone

CAS Number

54705-42-9

Product Name

(S)-(-)-4-tert-Butyl-2-oxazolidinone

IUPAC Name

(4S)-4-tert-butyl-1,3-oxazolidin-2-one

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

WKUHGFGTMLOSKM-RXMQYKEDSA-N

SMILES

CC(C)(C)C1COC(=O)N1

Canonical SMILES

CC(C)(C)C1COC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1COC(=O)N1
  • Asymmetric Catalysis

    (S)-(-)-TBO serves as a valuable chiral auxiliary in asymmetric catalysis. Its ability to induce chirality in reaction products makes it a crucial tool for synthesizing enantiopure compounds, which are essential in pharmaceutical and agrochemical industries. Research has shown its effectiveness in various asymmetric reactions, including aldol additions, alkylations, and Michael additions [PubChem, National Institutes of Health (.gov) - (S)-(-)-4-tert-Butyl-2-oxazolidinone, CID 6950844, ].

  • Organic Synthesis

    Beyond asymmetric catalysis, (S)-(-)-TBO also finds use as a versatile building block in organic synthesis. Its reactivity allows for incorporation into various organic molecules, enabling the creation of complex structures with desired functionalities. Studies have explored its application in synthesizing chiral heterocycles, peptides, and natural products [ScienceDirect - Recent advances in the asymmetric synthesis of functionalized oxazolidinones, ].

(S)-(-)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone compound characterized by its unique five-membered ring structure containing nitrogen and oxygen. Its molecular formula is C7H13NO2C_7H_{13}NO_2, and it features a tert-butyl group at the 4-position and an oxazolidinone moiety at the 2-position. This compound is notable for its role as a chiral auxiliary in asymmetric synthesis, facilitating the formation of stereocenters in various

(S)-(-)-4-tert-Butyl-2-oxazolidinone itself does not have a known mechanism of action in biological systems. Its primary function is as a chiral precursor for the synthesis of other molecules with potential biological activities [].

Safety information for (S)-(-)-4-tert-Butyl-2-oxazolidinone may be limited due to its use as a research chemical. However, as with most organic compounds, it is advisable to handle it with care in a well-ventilated laboratory using appropriate personal protective equipment [].

, including:

  • Formation of Carbon-Carbon Bonds: It acts as a chiral auxiliary, aiding in the stereoselective synthesis of compounds through reactions such as aldol condensations and Michael additions.
  • Nucleophilic Substitutions: The nitrogen atom in the oxazolidinone can engage in nucleophilic substitutions, allowing for functionalization at various positions on the molecule .
  • Cyclization Reactions: This compound can undergo cyclization to form larger ring systems, enhancing its utility in synthetic organic chemistry.

Research indicates that (S)-(-)-4-tert-Butyl-2-oxazolidinone exhibits biological activities that may include:

  • Antibacterial Properties: Similar to other oxazolidinones, it may possess antibacterial activity, particularly against Gram-positive bacteria. This is attributed to its structural similarity to known antibiotics such as linezolid .
  • Potential Toxicity: The compound is classified as harmful if swallowed and can cause skin irritation, highlighting the need for careful handling .

Several methods have been developed for synthesizing (S)-(-)-4-tert-Butyl-2-oxazolidinone:

  • Direct Synthesis from Tert-butyl Allylcarbamate: This method involves halo-induced cyclization, providing high yields of oxazolidinone derivatives .
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to obtain the desired enantiomer selectively.
  • Functional Group Transformations: Starting from readily available precursors and modifying them through various chemical transformations to yield (S)-(-)-4-tert-Butyl-2-oxazolidinone.

(S)-(-)-4-tert-Butyl-2-oxazolidinone finds applications in:

  • Asymmetric Synthesis: It is extensively used as a chiral auxiliary in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound can be incorporated into polymers, enhancing their properties due to its unique structure .
  • Research and Development: It serves as a key intermediate in the development of new drugs, particularly those targeting bacterial infections.

Studies investigating the interactions of (S)-(-)-4-tert-Butyl-2-oxazolidinone with various biological systems indicate:

  • Binding Affinity: Research suggests that it may interact with specific bacterial ribosomal sites, similar to other oxazolidinones, potentially inhibiting protein synthesis.
  • Chirality Effects: The stereochemistry of this compound plays a crucial role in its biological interactions, influencing both efficacy and toxicity profiles .

Several compounds share structural similarities with (S)-(-)-4-tert-Butyl-2-oxazolidinone. Here are some notable examples:

Compound NameStructure TypeUnique Features
LinezolidOxazolidinone antibioticBroad-spectrum antibacterial activity
(R)-(+)-4-tert-butyl-2-oxazolidinoneChiral oxazolidinoneDifferent stereochemistry affecting activity
5-Methyl-2-oxazolidinoneOxazolidinone derivativePotentially lower toxicity compared to others

(S)-(-)-4-tert-Butyl-2-oxazolidinone is unique due to its specific tert-butyl substitution, which enhances its steric properties and reactivity compared to other oxazolidinones. Its distinct chiral configuration also contributes to its effectiveness as a chiral auxiliary in asymmetric synthesis .

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-4-tert-Butyl-2-oxazolidinone

Dates

Modify: 2023-08-16

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